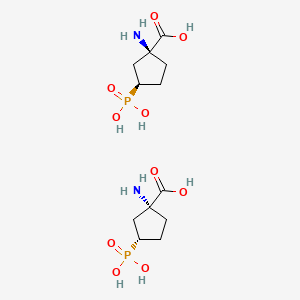

Z-Cyclopentyl-AP4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Z-Cyclopentyl-AP4 is a constrained analogue of AP4, a selective glutamate receptor ligand. It has been studied for its ability to inhibit hippocampal excitatory neurotransmission. (Kroona et al., 1991).

Research on similar compounds, such as the anaphase-promoting complex (APC), which involves proteins like APC2 and APC11, helps understand the ubiquitination and degradation processes in cells, although it does not directly involve this compound. (Tang et al., 2001).

The role of zinc in gene 32 protein from bacteriophage T4, while not directly linked to this compound, highlights the importance of understanding metal ion interactions in biological molecules, which could be relevant for studying this compound's interactions. (Giedroc et al., 1987).

Studies on retinal and hippocampal L-AP4 receptors using conformationally constrained AP4 analogues, including this compound, have been conducted to understand the pharmacology of these systems and their similarity to KAIN/AMPA and NMDA receptors. (Peterson et al., 1991).

作用機序

Target of Action

Z-Cyclopentyl-AP4 is a group III metabotropic glutamate receptor agonist . It exhibits higher potency at metabotropic glutamate receptor 4 (mGluR4) than metabotropic glutamate receptor 8 (mGluR8), with no activity at metabotropic glutamate receptor 7 (mGluR7) . These receptors are primarily localized on presynaptic terminals, where they act as both auto- and hetero-receptors, inhibiting the release of neurotransmitter .

Mode of Action

this compound interacts with its targets, mGluR4 and mGluR8, and selectively inhibits synaptic activity in the lateral perforant pathway . The inhibitory actions of this compound were potentiated by the mGluR4 positive allosteric modulator, PHCCC .

Biochemical Pathways

this compound affects the biochemical pathways by inhibiting adenylyl cyclase via Gi/o-proteins, leading to the inhibition of forskolin-stimulated cAMP formation, and consequently to a reduction in protein kinase A (PKA) activity .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of synaptic transmission at specific synapses, such as the lateral perforant pathway . This results in the modulation of glutamatergic neurotransmission .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Z-Cyclopentyl-AP4 interacts with Group III mGluRs, specifically mGluR-4 and mGluR-8 . It exhibits higher potency at mGluR-4 than mGluR-8, with EC50 values of 49 and 124μM respectively . It does not show any activity at mGluR-7 . The nature of these interactions involves the compound acting as an agonist, activating these receptors and influencing their function .

Cellular Effects

In terms of cellular effects, this compound selectively inhibits synaptic activity in the lateral perforant pathway . The IC50 values are 130 and 1859 μM in the lateral and medial perforant pathways respectively . This indicates that the compound can influence cell function by modulating synaptic activity.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with mGluRs as an agonist By binding to these receptors, it can influence their activity and subsequently alter cellular processes

特性

IUPAC Name |

(1S,3R)-1-amino-3-phosphonocyclopentane-1-carboxylic acid;(1R,3S)-1-amino-3-phosphonocyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12NO5P/c2*7-6(5(8)9)2-1-4(3-6)13(10,11)12/h2*4H,1-3,7H2,(H,8,9)(H2,10,11,12)/t2*4-,6+/m10/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBQBTFFQHNHGC-RPBIHNRISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1P(=O)(O)O)(C(=O)O)N.C1CC(CC1P(=O)(O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@](C[C@@H]1P(=O)(O)O)(C(=O)O)N.C1C[C@@](C[C@H]1P(=O)(O)O)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O10P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B597450.png)